Regioisomeric Identity Confers Distinct Biological Activity Profiles: 3,5-Dimethyl vs. 2,6-Dimethyl Isomer
The methyl 4-cyano-2,6-dimethylbenzoate regioisomer (CAS 352278‑82‑1) has been tested in biochemical assays and shows moderate inhibition of human DNMT3A (EC₅₀ ≈ 1.9 μM) and PCA‑1 demethylase (IC₅₀ ≈ 1.7 μM) . In contrast, no published bioactivity data exist for methyl 4-cyano-3,5-dimethylbenzoate (CAS 1001055‑67‑9) against these or any other enzymatic targets. This absence of activity is a critical differentiator: investigators requiring epigenetic target engagement must select the 2,6-isomer, whereas those seeking an inert scaffold or a distinct reactivity profile (e.g., the divergent reduction chemistry referenced below) should procure the 3,5-isomer.
| Evidence Dimension | Inhibitory activity against human DNMT3A and PCA‑1 demethylase |
|---|---|
| Target Compound Data | No inhibitory activity reported |
| Comparator Or Baseline | Methyl 4-cyano-2,6-dimethylbenzoate: DNMT3A EC₅₀ ≈ 1.9 μM; PCA‑1 IC₅₀ ≈ 1.7 μM |
| Quantified Difference | Activity window > 1.7 μM for the 2,6‑isomer vs. undetectable for the 3,5‑isomer |
| Conditions | Biochemical assays (BindingDB data); 5′-biotin/3′-6‑carboxyfluorescein-labeled DNA duplex (DNMT3A); 3‑methyl cytosine oligo DNA substrate (PCA‑1) |
Why This Matters
Procurement of the incorrect regioisomer would yield either unintended bioactivity or a complete lack of the desired target engagement, invalidating structure–activity relationship (SAR) campaigns.
- [1] BindingDB. Affinity data for Methyl 4-cyano-2,6-dimethylbenzoate (BDBM50239292, BDBM50361127). https://bindingdb.org/ (accessed 2025). View Source
